molecular formula C21H27IN2O2 B13771319 Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide CAS No. 69881-63-6

Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide

Cat. No.: B13771319
CAS No.: 69881-63-6
M. Wt: 466.4 g/mol
InChI Key: AJQSDVGBERUTGX-KCWPWBDNSA-M
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Description

(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[222]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide is a heterocyclic organic compound It is known for its complex structure, which includes a quinoline moiety and a bicyclic azoniabicyclo[222]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the methanol and azoniabicyclo[2.2.2]octane groups.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may be optimized for scale, yield, and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline or methanol sites .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, while the azoniabicyclo[2.2.2]octane system may influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

CAS No.

69881-63-6

Molecular Formula

C21H27IN2O2

Molecular Weight

466.4 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide

InChI

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1

InChI Key

AJQSDVGBERUTGX-KCWPWBDNSA-M

Isomeric SMILES

C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]

Canonical SMILES

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]

Origin of Product

United States

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